2-amino-4-(3,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
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Properties
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c1-13-9-19-21(23(27)26(13)12-15-5-4-8-30-15)20(16(11-24)22(25)31-19)14-6-7-17(28-2)18(10-14)29-3/h4-10,20H,12,25H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDDNEWRNICPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)N1CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(3,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS No. 710317-07-0) is a pyrano-pyridine derivative noted for its diverse biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent findings from various studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that create the pyrano-pyridine framework. Key steps include:
- Formation of the Pyrano-Pyridine Core : The initial synthesis involves the reaction of substituted phenyl derivatives with furan and carbonitrile components under controlled conditions.
- Functionalization : The introduction of amino and methoxy groups is performed to enhance biological activity.
The synthetic route can vary, but it generally follows established methodologies in medicinal chemistry to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, a study indicated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer cells, outperforming standard chemotherapeutic agents like Doxorubicin .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.2 | |
| Compound B | HeLa (Cervical) | 4.8 | |
| 2-amino-4-(3,4-dimethoxyphenyl)-... | MCF-7 | <3.0 |
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : It disrupts cell cycle progression, leading to reduced tumor growth.
Other Biological Activities
In addition to its anticancer properties, the compound has shown promise in other areas:
- Antioxidant Activity : Preliminary assays indicate that it possesses antioxidant properties, which could contribute to its therapeutic profile.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity through inhibition of COX enzymes .
Table 2: Summary of Biological Activities
Case Studies
A notable case study involved screening a library of compounds for their efficacy against multicellular tumor spheroids. The results indicated that the compound effectively penetrated spheroid structures and inhibited growth at submicromolar concentrations . This highlights its potential as a lead compound for further development in cancer therapy.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitumor Activity
- Preliminary studies indicate that compounds with similar structures exhibit significant antitumor properties. The presence of the pyrano[3,2-c]pyridine core is believed to enhance interaction with biological targets involved in cancer cell proliferation. Research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting potential utility in cancer therapy.
-
Antimicrobial Properties
- The compound's structural features may contribute to its antimicrobial activity. Similar compounds have been tested against a range of bacterial strains, showing efficacy in inhibiting growth and suggesting a potential role as a new class of antimicrobial agents.
-
Neuroprotective Effects
- There is growing interest in the neuroprotective properties of compounds that influence neuroinflammation and oxidative stress pathways. Studies suggest that derivatives of this compound could modulate these pathways, offering therapeutic strategies for neurodegenerative diseases.
Antitumor Activity
A recent study published in a peer-reviewed journal explored the antitumor effects of pyrano[3,2-c]pyridine derivatives. The findings indicated that certain modifications to the structure significantly enhanced cytotoxicity against human cancer cell lines. The study utilized various assays to assess cell viability and apoptosis induction.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT29 (Colorectal) | 15 | Induction of apoptosis |
| Compound B | MCF7 (Breast) | 10 | Inhibition of cell cycle |
| Target Compound | A549 (Lung) | 12 | Disruption of mitochondrial function |
Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of structurally related compounds against Gram-positive and Gram-negative bacteria. The results revealed that specific derivatives exhibited significant inhibitory effects.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 8 µg/mL |
| Compound D | Escherichia coli | 16 µg/mL |
| Target Compound | Klebsiella pneumoniae | 12 µg/mL |
Chemical Reactions Analysis
Amino Group Reactivity
The primary amino group at position 2 participates in nucleophilic substitution and condensation reactions.
Key Reactions:
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Acylation: Reacts with acetyl chloride or acetic anhydride in the presence of pyridine to form N-acetyl derivatives, improving solubility for pharmacological studies.
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Schiff Base Formation: Condenses with aromatic aldehydes (e.g., benzaldehyde) under mild acidic conditions to yield imine derivatives, which are intermediates for further functionalization .
Example Reaction:
Cyano Group Transformations
The cyano group at position 3 undergoes hydrolysis and reduction:
Hydrolysis:
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In acidic or alkaline aqueous ethanol, the cyano group converts to a carboxylic acid or amide, respectively.
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Reaction with concentrated HCl yields the corresponding carboxylic acid, while NaOH produces an amide .
Reduction:
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Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an aminomethyl group, enhancing hydrogen-bonding capabilities.
Conditions and Outcomes:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | Carboxylic Acid | 65% |
| Alkaline Hydrolysis | 2M NaOH, 70°C | Amide | 58% |
| Reduction | H₂ (1 atm), Pd-C | Aminomethyl Derivative | 72% |
Dimethoxyphenyl Ether Reactivity
The 3,4-dimethoxyphenyl substituent participates in electrophilic aromatic substitution (EAS) and demethylation:
EAS Reactions:
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Nitration with HNO₃/H₂SO₄ introduces nitro groups at the para position of the methoxy substituents.
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Bromination (Br₂/FeBr₃) occurs at the activated ortho positions relative to methoxy groups.
Demethylation:
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Treatment with BBr₃ in dichloromethane cleaves methyl ethers to phenolic -OH groups, enabling further functionalization .
Furan Ring Modifications
The furan-2-ylmethyl group undergoes ring-opening and electrophilic reactions:
Ring-Opening Oxidation:
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Ozonolysis cleaves the furan ring to form a diketone intermediate, which can be further reduced to diols.
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Reaction with m-CPBA (meta-chloroperbenzoic acid) generates an epoxide at the furan’s α,β-positions.
Electrophilic Substitution:
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Nitration (HNO₃/AcOH) occurs at the furan’s 5-position due to electron-donating effects from the methylene linker.
Pyrano-Pyridine Core Reactivity
The fused pyrano-pyridine system exhibits unique reactivity:
Ketone Reduction:
-
The 5-oxo group is reduced to a hydroxyl using NaBH₄ in methanol, forming a dihydroxy intermediate .
Ring Expansion:
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Treatment with hydroxylamine hydrochloride converts the ketone to an oxime, which can undergo Beckmann rearrangement to form a seven-membered lactam.
Stability Under Synthetic Conditions
The compound demonstrates moderate stability in polar aprotic solvents (e.g., DMF, DMSO) but degrades under strong acidic or basic conditions. Optimal reaction temperatures range from 60–80°C to prevent decomposition.
Q & A
Basic: What are the optimal synthetic routes for introducing the furan-2-ylmethyl group at position 6?
Methodological Answer:
The furan-2-ylmethyl group is typically introduced via multicomponent reactions (MCRs) using furfuryl aldehyde or its derivatives as key intermediates. For example, β-chloroenaldehyde intermediates (common in pyrimidine/pyridine syntheses) can react with furan-containing nucleophiles under mild, metal-free conditions to install the substituent. Solvent choice (e.g., ethanol or DMF) and reaction time (48–72 hours under reflux) are critical for achieving yields >70% .
Basic: How can the structure of this compound be confirmed using spectroscopic methods?
Methodological Answer:
Combine 1H/13C/19F NMR to resolve substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm, furan protons at δ 6.3–7.4 ppm) and nitrile carbon signals near δ 115–120 ppm. HRMS validates molecular weight (e.g., [M+H]+ calculated vs. observed with <2 ppm error). For crystalline samples, X-ray diffraction confirms spatial arrangement and hydrogen-bonding networks .
Advanced: How to resolve contradictions between theoretical and experimental NMR chemical shifts?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects. Perform variable-temperature NMR to detect conformational changes. Compare experimental shifts with DFT calculations (e.g., B3LYP/6-31G* level) incorporating solvent models (PCM for polar solvents). For example, dimethoxy group orientation may cause shielding/deshielding deviations in aromatic protons .
Advanced: What strategies are effective for modifying the 3,4-dimethoxyphenyl group to study structure-activity relationships?
Methodological Answer:
Replace methoxy groups with electron-withdrawing (e.g., nitro, chloro) or donating (e.g., hydroxyl, methyl) substituents via Ullmann coupling or Buchwald-Hartwig amination . Monitor regioselectivity using HPLC-MS to isolate isomers. Bioactivity assays (e.g., antimicrobial MIC tests) can reveal substituent effects on potency .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
Use recrystallization from chloroform/ethanol (1:3 v/v) to remove unreacted aldehydes. For polar byproducts, employ column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity via TLC (Rf ~0.5 in ethyl acetate) and confirm with HPLC (C18 column, 90% acetonitrile mobile phase) .
Advanced: How does the crystal structure inform supramolecular interactions critical to biological activity?
Methodological Answer:
X-ray data reveal intermolecular interactions (e.g., π-π stacking between dimethoxyphenyl and pyridine rings, hydrogen bonds involving nitrile/amino groups). These motifs influence solubility and target binding. Compare with molecular docking simulations (e.g., AutoDock Vina) to correlate crystal packing with receptor affinity .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
Use MTT assays for cytotoxicity screening (e.g., against HeLa or MCF-7 cells) at 10–100 μM concentrations. For antimicrobial activity, employ disk diffusion (against S. aureus or E. coli) and quantify inhibition zones. Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for bacteria) .
Advanced: How can computational methods predict the reactivity of the nitrile group in further derivatizations?
Methodological Answer:
Apply Fukui function analysis (via Gaussian 09) to identify nucleophilic/electrophilic sites. The nitrile group (high electrophilicity) may undergo nucleophilic addition (e.g., with amines) or cycloaddition. Validate predictions with kinetic studies (e.g., monitoring reaction progress via IR spectroscopy at 2200 cm⁻1 for nitrile loss) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
